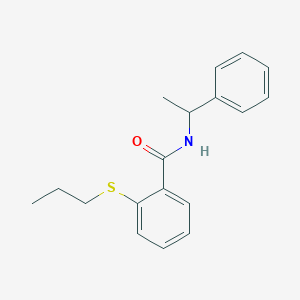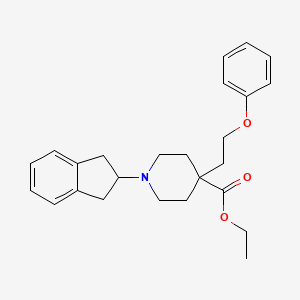
N-(1-phenylethyl)-2-(propylthio)benzamide
Descripción general
Descripción
N-(1-phenylethyl)-2-(propylthio)benzamide, also known as PEPTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PEPTB belongs to the class of compounds known as benzamides, which have been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of N-(1-phenylethyl)-2-(propylthio)benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1-phenylethyl)-2-(propylthio)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of HDAC. Additionally, N-(1-phenylethyl)-2-(propylthio)benzamide has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-phenylethyl)-2-(propylthio)benzamide in lab experiments is that it is a synthetic compound, which allows for greater control over its properties and purity. Additionally, N-(1-phenylethyl)-2-(propylthio)benzamide has been shown to have a broad range of biological activities, making it a versatile compound for research.
One limitation of using N-(1-phenylethyl)-2-(propylthio)benzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on different biological systems. Additionally, further research is needed to determine the optimal dosage and concentration of N-(1-phenylethyl)-2-(propylthio)benzamide for different applications.
Direcciones Futuras
There are several future directions for research on N-(1-phenylethyl)-2-(propylthio)benzamide. One area of research is to further investigate its mechanism of action and how it interacts with different biological systems. Additionally, further research is needed to determine the optimal dosage and concentration of N-(1-phenylethyl)-2-(propylthio)benzamide for different applications.
Another area of research is to investigate the potential applications of N-(1-phenylethyl)-2-(propylthio)benzamide in combination with other compounds. For example, N-(1-phenylethyl)-2-(propylthio)benzamide has been shown to enhance the anti-cancer effects of other compounds, such as cisplatin. Investigating the synergistic effects of N-(1-phenylethyl)-2-(propylthio)benzamide with other compounds may lead to the development of more effective treatments for cancer and other diseases.
Conclusion
In conclusion, N-(1-phenylethyl)-2-(propylthio)benzamide is a synthetic compound that has potential applications in scientific research. It has been shown to have anti-cancer and anti-inflammatory properties, and its mechanism of action involves inhibition of HDAC. While further research is needed to fully understand its effects and optimal dosage, N-(1-phenylethyl)-2-(propylthio)benzamide is a promising compound for future research.
Aplicaciones Científicas De Investigación
N-(1-phenylethyl)-2-(propylthio)benzamide has been shown to have potential applications in scientific research. One of the most promising areas of research is in the field of cancer. N-(1-phenylethyl)-2-(propylthio)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in these cancer cells.
N-(1-phenylethyl)-2-(propylthio)benzamide has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This suggests that N-(1-phenylethyl)-2-(propylthio)benzamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(1-phenylethyl)-2-propylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-13-21-17-12-8-7-11-16(17)18(20)19-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMPQIWHOYJZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-(propylsulfanyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4735973.png)
![2-methyl-4-{4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4735975.png)
![3-[(3,5-dimethylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4735978.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4735983.png)
![1-(4-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4735985.png)
![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4735988.png)


![1-allyl-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4736023.png)
![[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]acetonitrile](/img/structure/B4736036.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4736058.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4736065.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4736073.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4736079.png)